molecular formula C29H19Cl2NO B048986 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate CAS No. 121792-58-3

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Cat. No.: B048986
CAS No.: 121792-58-3
M. Wt: 468.4 g/mol
InChI Key: UTXYWXPNUCOENT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it has low solubility in water , suggesting that it may interact primarily with hydrophobic regions of biomolecules.

Cellular Effects

It is known to be used in molecular dynamics modelling of location character of solvatochromic betaine dyes of different hydrophobicity in ionic surfactant micelles .

Temporal Effects in Laboratory Settings

It is known to be a stable compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Properties

IUPAC Name

2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYWXPNUCOENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399438
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121792-58-3
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: How does the molecular structure of WB influence its solvatochromic behavior compared to similar compounds?

A1: WB exhibits solvatochromism, meaning its absorption spectrum changes depending on the solvent it's dissolved in. This is due to the intramolecular charge-transfer within its structure, which is sensitive to solvent polarity. Compared to 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (RB), WB demonstrates similar susceptibility to solvent acidity []. This is attributed to the steric hindrance caused by the two ortho phenyl rings in RB, which limits hydrogen bond formation with solvents. In contrast, WB, lacking these bulky groups, interacts more readily with protic solvents. This highlights how subtle structural differences can significantly impact a molecule's interactions with its surrounding environment.

Q2: How does WB behave in binary solvent mixtures?

A2: In binary mixtures like 1-butanol-cyclohexane and water-acetonitrile, WB shows non-linear relationships between its ET(33) value (a measure of solvent polarity) and the mole fraction of one solvent []. This non-ideal behavior is caused by preferential solvation, where WB interacts more favorably with one solvent over the other. For instance, in water-acetonitrile mixtures, specific probe-solvent interactions dominate the solvatochromic behavior. This preferential solvation can be used to understand the microenvironment surrounding the probe and sheds light on the interactions between solvents and solutes at a molecular level.

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